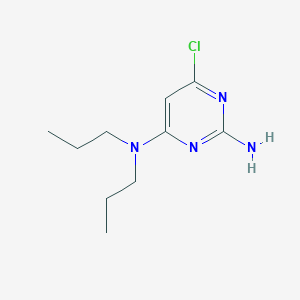
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in medicinal and pharmaceutical applications due to their nitrogen-containing structure. Although the specific compound 6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is not directly mentioned in the provided papers, the general class of chloro-substituted pyrimidines is well-represented and studied for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of chloro-substituted pyrimidines can be achieved through various methods. For instance, a series of 6-chloro-2,4-diaminopyrimidines was synthesized and tested as inhibitors of spiroperidol binding, indicating the potential for creating compounds with specific biological activities . Another study reported the synthesis of multinucleate pyrimidine chalcogen derivatives by substituting chlorine with nucleophilic dichalcogenide anions . Additionally, 6-chloro-2-pyridyl esters were synthesized using the DCC method, showcasing the reactivity of these compounds in peptide bond formation . These examples demonstrate the versatility of synthetic approaches for chloro-substituted pyrimidines.
Molecular Structure Analysis
The molecular structure of chloro-substituted pyrimidines has been analyzed using various techniques, including X-ray diffraction and computational methods. The structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine were determined by X-ray methods, revealing planar six-membered rings with significant double-bond character . Another study used X-ray crystallography to determine the crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and related compounds . These analyses provide insights into the molecular conformations and potential reactivity of these compounds.
Chemical Reactions Analysis
Chloro-substituted pyrimidines can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. For example, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine was synthesized through such reactions, highlighting the compound's role as an intermediate in anticancer drug synthesis . The reactivity of these compounds is influenced by the presence of the chlorine atom, which can be selectively substituted to create diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted pyrimidines are influenced by their molecular structure and substituents. For instance, the presence of chlorine and other substituents can affect the compound's solubility, melting point, and stability. The study of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester provided insights into the intermolecular interactions and crystal packing of such compounds, as well as their electronic properties through quantum chemical calculations and Hirshfeld surface analysis . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Aplicaciones Científicas De Investigación
Antimalarial Research
6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine, along with its derivatives, has been extensively studied in the field of antimalarial research. For instance, structural, bonding, and spectral analysis of antimalarial drugs including pyrimidinediamine derivatives were investigated to understand their interactions and potential effectiveness (Sherlin et al., 2018). Further, investigations into the synthesis of similar compounds as potential antimalarial agents have been conducted, highlighting the ongoing interest in this compound for malaria treatment (Hung & Werbel, 1984).
Dopamine Receptor Studies
Research has been conducted on pyrimidinediamine derivatives for their potential as dopamine receptor inhibitors. A series of 6-chloro-2,4-diaminopyrimidines was synthesized to study their affinity for dopamine receptors, which can have implications in neurological and psychiatric disorders (Gueremy et al., 1982).
Antitumor Activity
The antitumor activity of pyrimidinediamine derivatives has also been a subject of research. Compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and evaluated for their potential in inhibiting tumor growth, demonstrating the compound’s relevance in cancer research (Grivsky et al., 1980).
Material Science
In the field of materials science, derivatives of pyrimidinediamine have been used in the synthesis of novel materials. For instance, polyimides and related nanofoams have been developed using pyrimidine-based compounds for applications in electronics and other industries (Aram & Mehdipour-Ataei, 2013).
Structural Chemistry
Studies in structural chemistry have utilized pyrimidinediamine compounds to understand molecular geometry, bonding, and interactions. Investigations into the structure and spectral characteristics of chloropyrimidine derivatives, for example, provide insight into their electronic and molecular properties (Gupta et al., 2006).
Safety and Hazards
The safety information for “6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
6-chloro-4-N,4-N-dipropylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-5-15(6-4-2)9-7-8(11)13-10(12)14-9/h7H,3-6H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDMBWALBCIKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC(=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)
![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)
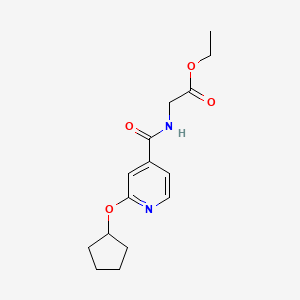
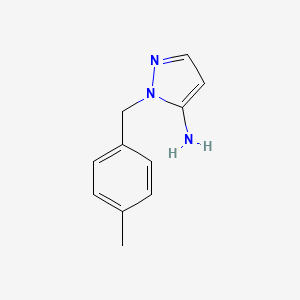
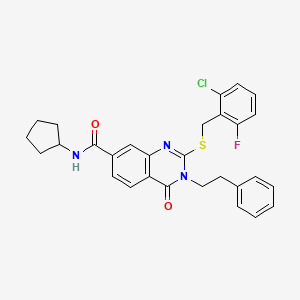
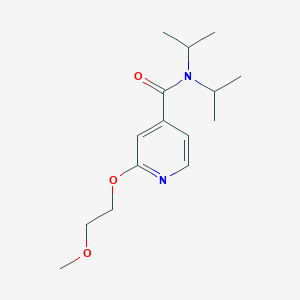

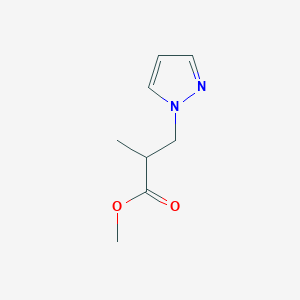
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)
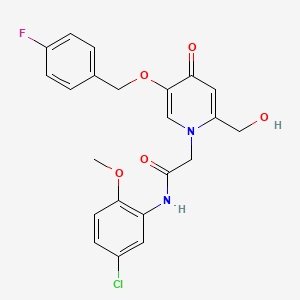

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)